methyl 2-amino-3,6-dimethylbenzoate

Synthetic Methodology Process Chemistry Vilsmeier Reaction

Regioisomeric impurities can derail multi-step heterocycle syntheses and compromise patent integrity. Methyl 2-amino-3,6-dimethylbenzoate (CAS 27023-00-3) eliminates this risk with its unambiguous 3,6-dimethyl substitution pattern-fully validated by X-ray crystallography and NMR. - Unambiguous 3,6-dimethyl regioisomer with solved crystal structure, essential for QC against the 3,5-dimethyl isomer in HPLC calibration. - Ortho-amino + methyl ester functionality enables predictable cyclocondensation without protecting-group interference (LogP 1.67). - Consistent ≥98% purity across batches reduces rework; ships ambient for cost-efficient global logistics.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 27023-00-3
Cat. No. B6204293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-3,6-dimethylbenzoate
CAS27023-00-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)N)C(=O)OC
InChIInChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3
InChIKeyLRZISCCTJWWYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3,6-Dimethylbenzoate Overview


Methyl 2-amino-3,6-dimethylbenzoate (CAS 27023-00-3) is an ortho-amino dimethyl-substituted benzoate ester . It belongs to the anthranilate class of chemical building blocks, distinguished by a specific 3,6-dimethyl substitution pattern on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems and pharmaceutical candidates. Its structural features, including the ortho-amino group and the methyl ester functionality, dictate its reactivity profile in various chemical transformations . The compound is commercially available with high purity (typically ≥98%) and has been fully characterized by modern spectroscopic methods including NMR, IR, and X-ray crystallography, establishing a robust foundation for its use in research and industrial applications .

Why Substitution Fails: Regioisomer and Ester Effects


In the procurement of chemical intermediates, generic substitution—such as replacing methyl 2-amino-3,6-dimethylbenzoate with a different regioisomer like its 3,5-dimethyl counterpart, a different ester homolog, or the free acid—is not straightforward and can derail synthetic routes. The precise position of the methyl groups on the aromatic ring significantly influences the compound's steric and electronic properties, impacting reactivity in subsequent coupling, cyclization, or functionalization reactions [1]. Similarly, the choice of ester group (methyl vs. ethyl vs. tert-butyl) affects both its stability under reaction conditions and the conditions required for its eventual hydrolysis . The evidence presented below quantitatively substantiates why this specific regioisomer and ester form (methyl 2-amino-3,6-dimethylbenzoate) offers distinct advantages for certain applications, justifying its selection over closely related analogs.

Evidence: Distinguishing from Regioisomers and Analogs


Synthetic Accessibility: One-Step vs. Multi-Step

A peer-reviewed protocol demonstrates that methyl 2-amino-3,6-dimethylbenzoate can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. While a direct comparative study of isomeric synthesis is not available in the literature, the 3,5-dimethyl isomer's synthesis is notably more complex, often requiring multi-step routes from anthranilic acid derivatives, as evidenced by patent literature showing a four-step sequence including condensation and alkylation steps [2]. This indicates a class-level inference that the 3,6-isomer is synthetically more accessible, reducing both time and cost in a procurement context.

Synthetic Methodology Process Chemistry Vilsmeier Reaction

Chromatographic Separation of Regioisomers

The two regioisomers, methyl 2-amino-3,6-dimethylbenzoate and methyl 2-amino-3,5-dimethylbenzoate, exhibit distinct chromatographic behavior due to their differing molecular symmetry and polarity . Based on computed logP values (a measure of lipophilicity), the 3,6-isomer (LogP 1.67) is predicted to elute earlier on a standard reversed-phase HPLC column than the more lipophilic 3,5-isomer (LogP 2.82) [REFS-1, REFS-2]. This difference is not just academic; it directly translates to a clear peak separation, enabling unambiguous identification and quantification of the correct isomer during quality control and synthetic reaction monitoring.

Analytical Chemistry Quality Control Regioisomer Separation

Methyl Ester Reactivity and Stability Advantage

The methyl ester in methyl 2-amino-3,6-dimethylbenzoate provides an optimal balance of stability and reactivity for multi-step syntheses. In comparison to the ethyl ester analog (CAS 1178334-87-6), which is classified as a GHS07 irritant with specific hazards for respiratory and dermal exposure , the methyl ester is generally less volatile and often considered a safer, more manageable reagent on a laboratory scale. Furthermore, when compared to the tert-butyl ester (CAS 2580242-20-0), the methyl ester is far less susceptible to acid-catalyzed cleavage, providing greater orthogonality in protecting group strategies where a base-labile ester is required alongside acid-sensitive functionalities [1].

Ester Hydrolysis Protecting Group Strategy Reactivity

Crystalline Form Handling Advantages

The target compound, methyl 2-amino-3,6-dimethylbenzoate, is a crystalline solid with a defined melting point of 133 °C , which facilitates accurate weighing and handling compared to the free acid analog, 2-amino-3,6-dimethylbenzoic acid (CAS 15540-91-7) . The free acid has a higher melting point (111-113 °C, with decomposition) and is known to be hygroscopic, making precise gravimetric measurement challenging . The ester's superior handling properties are a direct consequence of its molecular structure, which eliminates the strong intermolecular hydrogen bonding of the carboxylic acid group.

Solid-State Chemistry Formulation Handling

X-Ray Crystal Structure Confirmation

The molecular structure and absolute configuration of methyl 2-amino-3,6-dimethylbenzoate have been unambiguously confirmed by single-crystal X-ray diffraction analysis, which revealed a monoclinic crystal system (space group C2) with precise unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This level of structural detail is not publicly available for the closely related 3,5-dimethyl regioisomer or the ethyl ester analog. The availability of high-resolution crystallographic data provides an absolute benchmark for identity, distinguishing it from any other compound and allowing for definitive quality control.

Structural Elucidation Crystallography Quality Control

Methyl 2-Amino-3,6-Dimethylbenzoate Applications


Heterocyclic Pharmaceutical Intermediate

Methyl 2-amino-3,6-dimethylbenzoate is ideally suited as a starting material for the synthesis of complex heterocyclic compounds, such as quinazolinones or benzodiazepines, which are common pharmacophores. Its high synthetic accessibility in quantitative yield makes it a cost-effective and reliable building block for medicinal chemistry campaigns. The ortho-amino and ester groups are perfectly positioned for cyclocondensation reactions, while the 3,6-dimethyl substitution pattern can enhance metabolic stability or target binding in the final drug candidate. The availability of unambiguous crystallographic data [1] also supports patent applications for new chemical entities derived from this scaffold.

Orthogonal Protecting Group Strategies

The methyl ester functionality in this compound offers a strategic advantage in multi-step syntheses where protecting group orthogonality is required. As evidenced by its stability profile relative to tert-butyl and ethyl esters [REFS-1, REFS-2], it serves as a robust base-labile protecting group that can be cleaved under standard saponification conditions without affecting more acid-labile protecting groups (e.g., Boc, tert-butyl esters) elsewhere in the molecule. This predictable reactivity simplifies complex synthetic planning and reduces the number of steps needed for functional group manipulations, a key consideration in efficient process development.

Analytical Standard for Regioisomer Identification

Due to its well-defined and distinct physicochemical properties, including a specific LogP value of 1.67 and a fully solved crystal structure [1], methyl 2-amino-3,6-dimethylbenzoate is an excellent reference standard for analytical chemistry. It can be used to calibrate HPLC systems for the separation and quantification of its 3,5-dimethyl regioisomer , a critical quality control measure in the synthesis of anthranilate derivatives. Its use ensures that synthetic products are free of unwanted isomers, which is essential for maintaining the integrity of biological assays and meeting regulatory purity requirements.

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